beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-
Brand Name: Vulcanchem
CAS No.: 6819-07-4
VCID: VC17976867
InChI: InChI=1S/C16H21NO11/c18-9-5-25-16(13(21)11(9)19)28-10-6-26-15(14(22)12(10)20)27-8-3-1-7(2-4-8)17(23)24/h1-4,9-16,18-22H,5-6H2/t9-,10-,11+,12+,13-,14-,15+,16+/m1/s1
SMILES:
Molecular Formula: C16H21NO11
Molecular Weight: 403.34 g/mol

beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-

CAS No.: 6819-07-4

Cat. No.: VC17976867

Molecular Formula: C16H21NO11

Molecular Weight: 403.34 g/mol

* For research use only. Not for human or veterinary use.

beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- - 6819-07-4

Specification

CAS No. 6819-07-4
Molecular Formula C16H21NO11
Molecular Weight 403.34 g/mol
IUPAC Name (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
Standard InChI InChI=1S/C16H21NO11/c18-9-5-25-16(13(21)11(9)19)28-10-6-26-15(14(22)12(10)20)27-8-3-1-7(2-4-8)17(23)24/h1-4,9-16,18-22H,5-6H2/t9-,10-,11+,12+,13-,14-,15+,16+/m1/s1
Standard InChI Key LPCFVCUKBNKNBF-DDJMUGOQSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O
Canonical SMILES C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- features a β-D-xylopyranosyl moiety linked via a glycosidic bond to a 4-nitrophenyl group. This configuration enables selective interaction with β-xylosidases, enzymes that hydrolyze xylooligosaccharides into xylose units. The compound’s structure is characterized by:

  • Glycosidic linkage: A β-1,4 bond between the xylopyranose ring and the nitrophenyl group.

  • Chromogenic properties: The 4-nitrophenyl group releases 4-nitrophenol upon enzymatic hydrolysis, detectable at 400–420 nm .

Table 1: Physicochemical Properties of 4-Nitrophenyl β-D-Xylopyranoside

PropertyValue
Molecular FormulaC11H13NO7\text{C}_{11}\text{H}_{13}\text{NO}_{7}
Molecular Weight271.22 g/mol
CAS Number2001-96-9
Purity>98%
Physical FormPowder
Storage TemperatureBelow -10°C
Stability>10 years under recommended conditions
SynonymspNP-β-D-xylopyranoside, 4-nitrophenyl β-D-xyloside

The compound’s stability under long-term storage and its compatibility with diverse assay formats (spectrophotometric, microplate, and automated systems) underscore its reliability in research settings .

Applications in Biochemical Research

β-Xylosidase Activity Assays

4-Nitrophenyl β-D-xylopyranoside is primarily employed as a substrate for β-xylosidase, an enzyme critical in hemicellulose degradation. Upon hydrolysis, the release of 4-nitrophenol generates a yellow-colored product proportional to enzymatic activity, measurable via absorbance. Key applications include:

  • Industrial Enzyme Screening: Identifying microbial strains with high β-xylosidase activity for biofuel production .

  • Diagnostic Tools: Quantifying enzyme activity in clinical samples for metabolic disorder diagnostics .

High-Throughput Methodologies

Raulo et al. (2019) demonstrated the compound’s utility in automated, high-throughput workflows. Their study compared traditional shake-flask cultures with microbioreactor cultivations, revealing that automated assays using 4-nitrophenyl β-D-xylopyranoside yielded results with lower standard deviations and faster processing times. This advancement is pivotal for industries requiring rapid enzyme characterization .

Recent Methodological Advances

Salt-Tolerant Enzyme Characterization

AL-Darkazali et al. (2017) utilized 4-nitrophenyl β-D-xylopyranoside to study a metagenome-derived β-xylosidase (XynA MG1) exhibiting exceptional salt tolerance. The enzyme retained over 96% activity in 4 M NaCl, a finding enabled by the substrate’s stability under high ionic strength. This research highlights the compound’s versatility in extreme conditions, expanding its potential use in marine biotechnology and food preservation .

Table 2: Key Research Findings Using 4-Nitrophenyl β-D-Xylopyranoside

StudyKey Findings
Raulo et al. (2019)Automated assays reduced variability and enabled high-throughput screening .
AL-Darkazali et al. (2017)Identified a salt-tolerant β-xylosidase stable in 4 M NaCl .

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